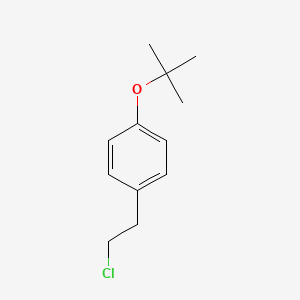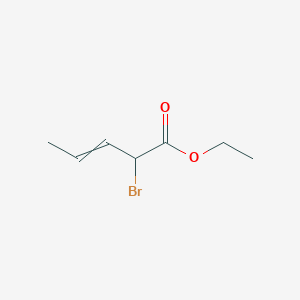![molecular formula C14H22O4 B12558158 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) CAS No. 143149-10-4](/img/structure/B12558158.png)
2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is an organic compound with a complex structure that includes two 3,4-dihydro-2H-pyran rings connected by an ethane-1,2-diylbis(oxymethylene) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) typically involves the reaction of 3,4-dihydro-2H-pyran with ethane-1,2-diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a protective group in peptide synthesis.
Mecanismo De Acción
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Triethylene glycol, diacetate: This compound has a similar ethane-1,2-diylbis(oxymethylene) structure but with different functional groups.
Butane-1,4-diol diglycidyl ether: This compound has a similar bis(oxymethylene) structure but with different ring systems.
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is unique due to its specific combination of 3,4-dihydro-2H-pyran rings and ethane-1,2-diylbis(oxymethylene) linker. This structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and materials science .
Propiedades
Número CAS |
143149-10-4 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-[2-(3,4-dihydro-2H-pyran-2-ylmethoxy)ethoxymethyl]-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C14H22O4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h3-4,7-8,13-14H,1-2,5-6,9-12H2 |
Clave InChI |
MVXDNDWEXFAWNV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC=C1)COCCOCC2CCC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)



![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)



![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)


![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
